molecular formula C18H24O3 B14671188 8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal CAS No. 50628-18-7

8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal

Cat. No.: B14671188
CAS No.: 50628-18-7
M. Wt: 288.4 g/mol
InChI Key: PDZUTQLJMAWZKR-UHFFFAOYSA-N
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Description

8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an octadienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and other suitable reagents.

    Formation of Intermediate Compounds: Through a series of reactions, including aldol condensation and subsequent dehydration, intermediate compounds are formed.

    Final Product Formation: The final step involves the formation of the octadienal backbone, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl group.

    2,5-Dimethoxyamphetamine: Another compound with a dimethoxyphenyl structure, known for its psychoactive properties.

Uniqueness

8-(2,5-Dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

50628-18-7

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

8-(2,5-dimethoxyphenyl)-2,6-dimethylocta-2,6-dienal

InChI

InChI=1S/C18H24O3/c1-14(6-5-7-15(2)13-19)8-9-16-12-17(20-3)10-11-18(16)21-4/h7-8,10-13H,5-6,9H2,1-4H3

InChI Key

PDZUTQLJMAWZKR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)OC)OC)CCC=C(C)C=O

Origin of Product

United States

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